
N-(2,3-dimethylphenyl)-2-phenylacetamide
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Overview
Description
N-(2,3-Dimethylphenyl)-2-phenylacetamide is an acetamide derivative characterized by a phenylacetamide backbone substituted with a 2,3-dimethylphenyl group at the nitrogen atom. For instance, N-(2,3-dimethylphenyl)-2-iodoacetamide (DPIAM) (compound 4 in Fig. 1C of ) shares the same 2,3-dimethylphenyl substituent and has been studied for its role in protein alkylation, particularly in S-nitrosylation and tyrosine phosphorylation modulation .
Scientific Research Applications
Chemical Synthesis and Properties
N-(2,3-dimethylphenyl)-2-phenylacetamide can be synthesized through several methods, typically involving the reaction of 2,3-dimethylphenylamine with phenylacetyl chloride or phenylacetic acid under controlled conditions. The synthesis process can be optimized to enhance yield and purity by adjusting reaction parameters such as temperature, solvent choice, and the presence of catalysts.
Table 1: Synthesis Methods Overview
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Acylation | 2,3-Dimethylphenylamine + Phenylacetyl chloride | Room temperature | 75-90 |
Direct amidation | 2,3-Dimethylphenylamine + Phenylacetic acid | Heat under reflux | 70-85 |
Microwave-assisted synthesis | 2,3-Dimethylphenylamine + Phenylacetyl chloride | Microwave irradiation | 80-95 |
Pharmacological Properties
Research has indicated that this compound exhibits potential pharmacological activities. Studies have focused on its analgesic and anti-inflammatory properties. For example, in vitro assays have demonstrated that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Study: Analgesic Activity
In a study conducted on animal models, this compound showed significant pain-relieving effects comparable to standard analgesics like ibuprofen. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), with results indicating a dose-dependent response in pain reduction .
Table 2: Pharmacological Activity Summary
Activity Type | Test Model | Result |
---|---|---|
Analgesic | Mouse model | Significant pain reduction (p < 0.05) |
Anti-inflammatory | Rat paw edema model | Reduced edema by 30% at 50 mg/kg |
Antioxidant | DPPH assay | IC50 = 25 µM |
Industrial Applications
Beyond its biological significance, this compound is also explored for industrial applications. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Material Science
The compound has been investigated for its potential use in creating new materials with specific properties such as enhanced thermal stability or chemical resistance. Research is ongoing into its application in polymer chemistry where it could serve as an additive or modifier.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2,3-dimethylphenyl)-2-phenylacetamide for high purity and yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using diphenylacetic acid derivatives and substituted anilines. A validated approach involves:
- Reagents : Use 2,3-dimethylaniline and phenylacetic acid derivatives with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane .
- Conditions : Stir at 273 K for 3 hours, followed by extraction and crystallization from methylene chloride/acetone (1:1) .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of acid to amine) and use triethylamine as a base to neutralize HCl byproducts .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR to confirm amide bond formation and substituent positions. Key signals include the amide proton (~8–10 ppm) and aromatic protons of dimethylphenyl and phenyl groups .
- IR : Detect characteristic peaks for C=O (1650–1700 cm−1) and N-H (3300 cm−1) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and steric properties of this compound?
- Methodological Answer :
- Functional Selection : Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to balance accuracy and computational cost .
- Geometry Optimization : Use 6-31G(d,p) basis sets to model bond lengths and dihedral angles (e.g., between phenyl rings) .
- Properties Analyzed :
- HOMO-LUMO gaps to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Torsional barriers for conformational flexibility analysis .
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Root Cause Analysis : Discrepancies may arise from dynamic vs. static structures (e.g., solution vs. solid-state conformers).
- Validation Tools :
- X-ray Crystallography : Refine structures using SHELXL (hydrogen bonding parameters: N–H···O, C–H···π) .
- 2D NMR : NOESY/ROESY to detect through-space interactions in solution, confirming or refuting crystallographic packing effects .
- Statistical Comparison : Calculate R-factors (< 5%) and validate against Cambridge Structural Database (CSD) entries for similar acetamides .
Q. What strategies are effective for resolving ambiguous hydrogen-bonding networks in the crystal structure of this compound?
- Methodological Answer :
- Hydrogen Bond Analysis : Use ORTEP-3 or Mercury to visualize intermolecular interactions (e.g., N1–H1···O1 chains along the c-axis) .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H, C···H) to distinguish packing forces from intramolecular effects .
- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts and improve electron density maps .
Q. How can researchers evaluate the pharmacological potential of this compound analogs?
- Methodological Answer :
- Structural Analogues : Modify substituents (e.g., chloro, methoxy) based on pesticidal acetamides like dimethenamid or pretilachlor .
- Assays :
- Enzyme Inhibition : Screen against acetylcholinesterase or cytochrome P450 isoforms.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., opioid receptors, given structural similarity to fentanyl derivatives) .
- ADMET Prediction : Use QSAR models to predict bioavailability and toxicity .
Q. What validation protocols ensure the accuracy of synthetic and structural data for this compound?
- Methodological Answer :
- Synthetic Reproducibility :
- Batch Testing : Synthesize ≥3 independent batches and compare yields/purity .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Crystallographic Validation :
- PLATON Checks : Verify absence of twinning, voids, and incorrect space group assignments .
- CSD-Miner : Compare metrics (e.g., torsion angles) with deposited structures .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Acetamides
Table 1: Key Structural and Functional Features of N-(2,3-Dimethylphenyl)-2-phenylacetamide and Related Compounds
Structural Analysis and Physicochemical Properties
Substituent Effects on Conformation :
- The 2,3-dimethylphenyl group in this compound introduces steric hindrance, likely reducing rotational freedom compared to analogs like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide , where the para-methyl groups allow more symmetric packing .
- Chlorine substitution (e.g., in 2-chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide ) increases molecular polarity and may enhance antimicrobial activity, as seen in related dichlorophenyl derivatives .
Hydrogen Bonding and Crystal Packing :
- Compounds like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide exhibit intermolecular N–H⋯O hydrogen bonds, forming infinite chains along the crystal axis, which stabilize the lattice .
- In contrast, 2,2-diphenylacetamide forms R₂²(8) ring motifs via N–H⋯O interactions, contributing to its zigzag packing .
Biological Relevance: The 2,3-dimethylphenyl group in DPIAM () enables selective cysteine alkylation, a mechanism critical for studying post-translational modifications like S-nitrosylation .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-7-6-10-15(13(12)2)17-16(18)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWNHCSSUQNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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